

In Vitro Antifungal Properties of Fungizone® (Amphotericin B deoxycholate)

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Compound of Interest

Compound Name: *Fungizone intravenous*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fungizone®, the brand name for a formulation of amphotericin B deoxycholate, has long been a cornerstone in the treatment of severe, life-threatening fungal infections.[1][2] Amphotericin B is a polyene macrolide antibiotic derived from the actinomycete *Streptomyces nodosus*. [3][4] Despite the development of newer antifungal agents, Fungizone® remains a critical tool in the antifungal armamentarium due to its broad spectrum of activity and fungicidal action.[5][6] This technical guide provides a comprehensive overview of the in vitro antifungal properties of Fungizone®, focusing on its mechanism of action, spectrum of activity, and standardized methods for susceptibility testing.

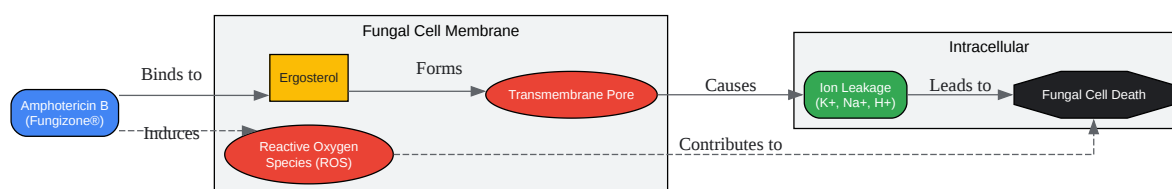
Mechanism of Action

The primary antifungal activity of amphotericin B is mediated by its high affinity for ergosterol, the principal sterol in the fungal cell membrane.[3][5][7] This interaction is central to its fungistatic and fungicidal effects, which are dependent on the concentration of the drug and the susceptibility of the fungus.[1]

The binding of amphotericin B to ergosterol leads to the formation of transmembrane channels or pores.[7][8][9] These pores disrupt the osmotic integrity of the fungal cell membrane, resulting in the leakage of essential intracellular components, particularly monovalent ions like

potassium (K⁺), sodium (Na⁺), hydrogen (H⁺), and chloride (Cl⁻).^{[1][7]} This rapid loss of ions disrupts cellular homeostasis and leads to fungal cell death.^{[5][8]}

In addition to pore formation, there is evidence that amphotericin B can induce oxidative damage within the fungal cell by acting as a pro-oxidant and leading to the accumulation of reactive oxygen species (ROS).^{[5][8][10]} This oxidative stress contributes to damage of essential cellular components like membranes, proteins, and DNA, further promoting cell death.^[10] While mammalian cells contain cholesterol instead of ergosterol, amphotericin B has a lower but still present affinity for cholesterol, which is believed to be the basis for its toxicity in humans.^{[1][7]}



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Mechanism of action of Amphotericin B.

Spectrum of Activity

Fungizone® exhibits a broad spectrum of in vitro activity against a wide range of clinically significant fungi.^{[3][5]} It is effective against many species of yeasts and molds.

Commonly Susceptible Fungi Include:

- Candida species: Including *C. albicans*, *C. tropicalis*, *C. parapsilosis*, and *C. glabrata*.^{[3][6][11]}
- Cryptococcus neoformans^{[3][5]}
- Aspergillus species: Such as *A. fumigatus*, *A. flavus*, and *A. niger*.^{[3][5][12]}

- Dimorphic Fungi: Including *Histoplasma capsulatum*, *Blastomyces dermatitidis*, *Coccidioides immitis*, and *Paracoccidioides brasiliensis*.[\[1\]](#)[\[3\]](#)[\[5\]](#)
- Zygomycetes: Such as species of *Mucor*, *Rhizopus*, and *Absidia*.[\[1\]](#)

Fungi with Variable or Intrinsic Resistance: Some fungal species are known to have higher Minimum Inhibitory Concentrations (MICs) or may be intrinsically resistant to amphotericin B.[\[3\]](#)[\[4\]](#) These include:

- *Aspergillus terreus*[\[5\]](#)[\[13\]](#)
- *Scedosporium* species[\[3\]](#)[\[4\]](#)
- *Fusarium* species[\[3\]](#)[\[5\]](#)
- *Candida lusitanae* (now *Clavispora lusitanae*): Some strains may develop resistance during therapy.[\[3\]](#)[\[14\]](#)[\[15\]](#)
- *Trichosporon asahii*[\[5\]](#)

Quantitative Data: In Vitro Susceptibility

The in vitro activity of Fungizone® is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism in vitro.[\[16\]](#) MIC values are crucial for understanding the susceptibility of a fungal isolate and for monitoring for the emergence of resistance.

Table 1: In Vitro Susceptibility of Candida Species to Amphotericin B

Candida Species	MIC Range (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	Reference(s)
C. albicans	0.125 - 1	0.125 - 0.39	0.5 - 1	[6][11][17]
C. glabrata	0.125 - 2	0.25 - 1	1 - 2	[11][17]
C. parapsilosis	0.125 - 1	0.35 - 0.5	1	[6][17]
C. tropicalis	0.125 - 1	0.25	1	[11]
C. krusei	0.25 - >2	1.13 - 1.27	-	[6]

MIC₅₀ and MIC₉₀ represent the MIC values at which 50% and 90% of the isolates were inhibited, respectively.

Table 2: In Vitro Susceptibility of Aspergillus Species to Amphotericin B

Aspergillus Species	MIC Range (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	Reference(s)
A. fumigatus	0.125 - 2	0.5	1	[12][18][19]
A. flavus	0.25 - 16	1	2	[12][18][19]
A. niger	0.125 - 2	0.5 - 1	1 - 2	[12][18][19][20]
A. terreus	0.5 - >2	1	2	[18][19]
A. nidulans	0.5 - 16	2	4	[12][18][19]

Note: MIC values can vary based on the testing methodology and the specific isolates tested.

Experimental Protocols for Susceptibility Testing

Standardized methods for antifungal susceptibility testing are essential for obtaining reproducible and comparable results. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted reference methods.

CLSI M27 Broth Microdilution Method for Yeasts

The CLSI M27 document provides a reference method for broth dilution antifungal susceptibility testing of yeasts.^{[14][21]} The following is a summary of the key steps. For the complete, detailed protocol, users must refer to the official CLSI M27 document.

1. Preparation of Antifungal Agent:

- Amphotericin B is dissolved in dimethyl sulfoxide (DMSO).^[18]
- Serial twofold dilutions are prepared in RPMI 1640 medium to achieve the desired final concentrations.^{[16][22]}

2. Inoculum Preparation:

- Fungal isolates are grown on Sabouraud Dextrose Agar for 24-48 hours.^[21]
- A suspension of the fungal colonies is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
- This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5×10^3 to 2.5×10^3 cells/mL.^{[22][23]}

3. Microdilution Plate Inoculation:

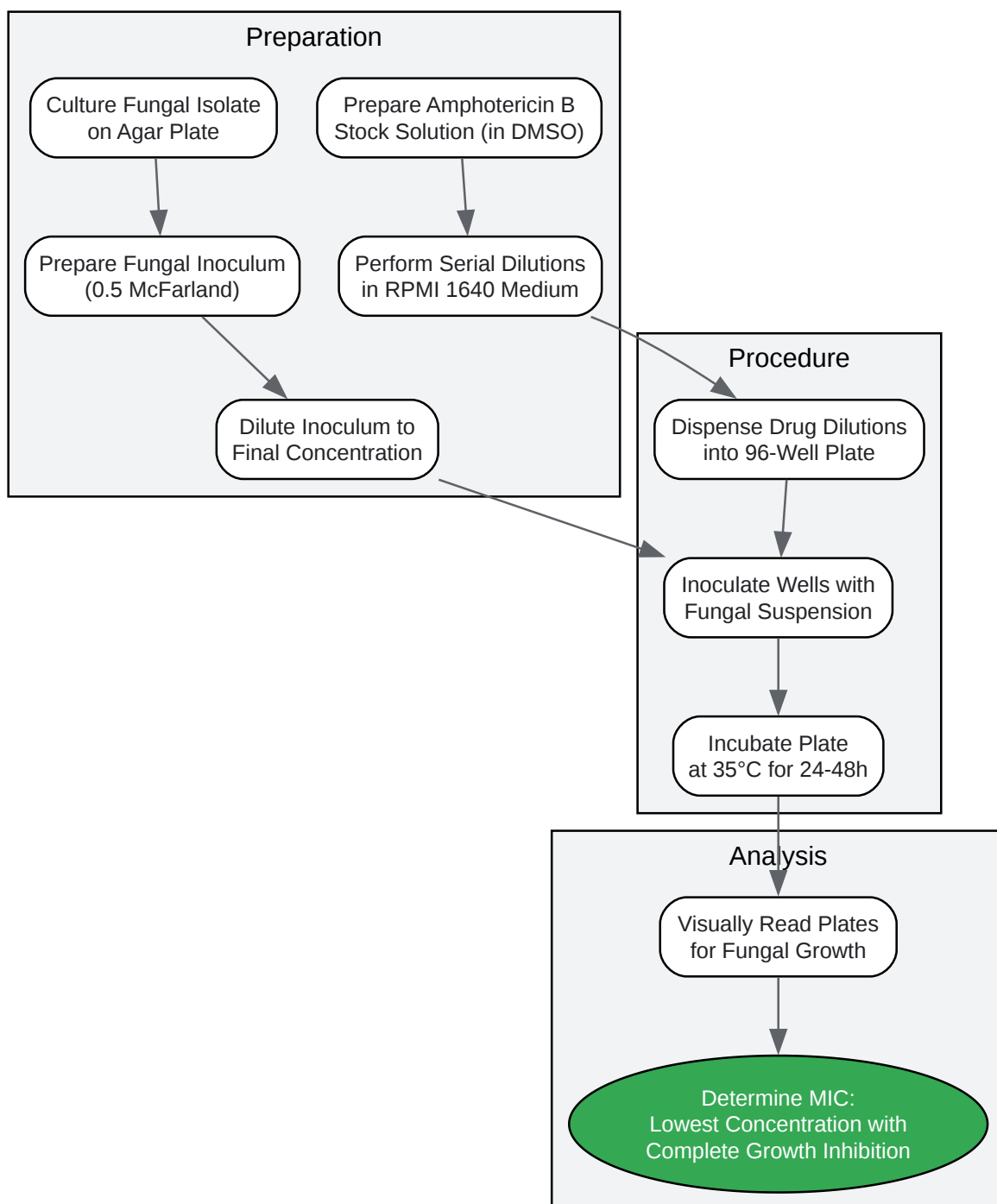
- 96-well microtiter plates are prepared with the serially diluted amphotericin B.
- Each well is inoculated with the standardized fungal suspension.
- A growth control (drug-free) well and a sterility control (uninoculated) well are included.^[18]

4. Incubation:

- The plates are incubated at 35°C.^{[16][23]}
- MICs are read visually after 24 or 48 hours of incubation.^[22]

5. MIC Determination:

- The MIC is defined as the lowest concentration of amphotericin B that causes a complete inhibition of visual growth (optically clear well) compared to the growth control.[16]



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Workflow for CLSI Broth Microdilution Testing.

EUCAST Methodology

The EUCAST also provides standardized methods for antifungal susceptibility testing. While similar to CLSI in principle, there can be differences in specific parameters such as glucose concentration in the medium, inoculum size, and MIC reading endpoints. For amphotericin B, EUCAST has established clinical breakpoints for several *Candida* species, defining isolates as susceptible (S) or resistant (R) (S: MIC \leq 1 mg/L, R: MIC > 1 mg/L).[24]

Conclusion

Fungizone® (amphotericin B deoxycholate) remains a potent antifungal agent with a broad spectrum of activity against many clinically important yeasts and molds. Its primary mechanism of action involves binding to ergosterol in the fungal cell membrane, leading to pore formation, ion leakage, and ultimately, cell death. Standardized in vitro susceptibility testing, guided by protocols from organizations like CLSI and EUCAST, is critical for determining the activity of Fungizone® against specific clinical isolates and for guiding therapeutic decisions. The quantitative data presented in this guide underscore its consistent activity against many fungal pathogens, solidifying its role in the management of invasive mycoses.

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